4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
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Overview
Description
4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by multiple formyl groups attached to a benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-formylphenylboronic acid with appropriate aniline derivatives under controlled conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the formyl groups can yield corresponding alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its ability to interact with various molecular targets through its formyl groups. These groups can form covalent bonds with nucleophilic centers in biological molecules, potentially altering their function. The compound may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Tris(4-formylphenyl)amine: Another compound with multiple formyl groups, used in similar applications.
4-Formylphenylboronic acid: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness: 4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific structure, which allows for multiple functionalizations and interactions. This makes it particularly valuable in the synthesis of complex organic frameworks and materials with specialized properties.
Properties
Molecular Formula |
C40H27NO4 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C40H27NO4/c42-24-28-1-9-32(10-2-28)35-21-36(33-11-3-29(25-43)4-12-33)23-37(22-35)34-13-19-40(20-14-34)41(38-15-5-30(26-44)6-16-38)39-17-7-31(27-45)8-18-39/h1-27H |
InChI Key |
SKNMKRQMNLKASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O |
Origin of Product |
United States |
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